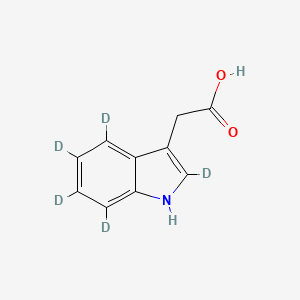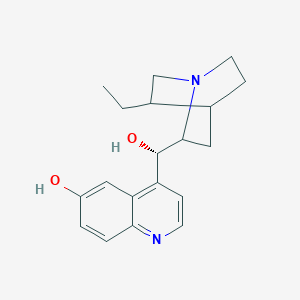
4-((1S)-(5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol
説明
The compound “4-((1S)-(5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol” is a complex organic molecule that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in organic and pharmaceutical chemistry . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . Being a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学的研究の応用
Antimalarial and Antimicrobial Activity
Quinolines, including 8-aminoquinoline derivatives, are among the most effective antimalarial agents. Their metabolic products can be toxic to erythrocytes in individuals deficient in glucose-6-phosphate dehydrogenase, highlighting the importance of understanding their metabolism and potential for inducing methemoglobinemia (Strother et al., 1981). This research underlines the critical role of quinolines in addressing malaria, a major global health challenge.
Oxidative Stress and Toxicity
Quinoxaline derivatives, related to quinolines, have been studied for their role in inducing oxidative stress and related toxic effects. These studies have been instrumental in understanding the mechanisms of toxicity and metabolism of quinolines and their derivatives, suggesting potential pathways for mitigating adverse effects while maximizing therapeutic benefits (Wang et al., 2016).
Immune Response Modulation
Imiquimod, an imidazoquinolinamine, exemplifies the potential of quinolines in modulating immune responses. Although not directly matching the chemical structure , imiquimod's ability to induce cytokine production and exhibit antiviral, antiproliferative, and antitumor activities provides insight into the diverse therapeutic applications of quinolines in treating skin disorders and neoplasms (Syed, 2001).
Neuroprotection and CNS Disorders
The kynurenine pathway, involving quinolinic acid, highlights the neurotoxic and neuroprotective potentials of quinoline derivatives. Understanding the balance between neurotoxic quinolinic acid and neuroprotective kynurenic acid offers avenues for therapeutic interventions in neurological disorders (Vámos et al., 2009).
Anticorrosive Applications
Beyond pharmacological applications, quinoline derivatives have been recognized for their anticorrosive properties. Their ability to form stable chelating complexes with metallic surfaces demonstrates the broad applicability of quinolines in industrial and materials science (Verma et al., 2020).
Safety and Hazards
As with any chemical compound, the safety and hazards associated with “4-((1S)-(5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol” would depend on its specific properties. Quinoline itself has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), and H411 (Toxic to aquatic life with long lasting effects) .
将来の方向性
The future directions for research on “4-((1S)-(5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol” would likely involve further exploration of its synthesis, properties, and potential applications. Given the broad range of biological activities exhibited by quinoline derivatives , it could be of interest in the development of new pharmaceuticals.
作用機序
Target of Action
The primary target of this compound is currently unknown. It is known that quinoline, a core structure in this compound, is a privileged scaffold in drug development and is endowed with a variety of therapeutic activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The quinoline core is known to form the core moiety of antibacterials such as norfloxacin, nalidixic acid, ciprofloxacin, and cinoxacin , suggesting that it may have good bioavailability.
Result of Action
Quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . This suggests that the compound may have similar effects.
特性
IUPAC Name |
4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12?,13?,18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAUPYEBCYZRS-XIPJALCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN2CCC1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73522-75-5 | |
| Record name | (S)-[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



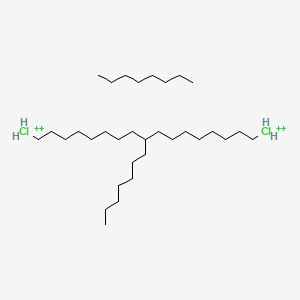
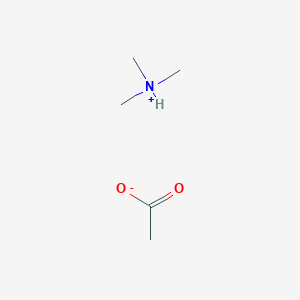
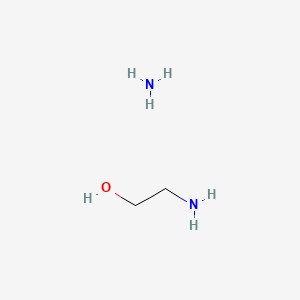
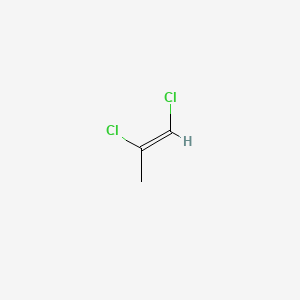
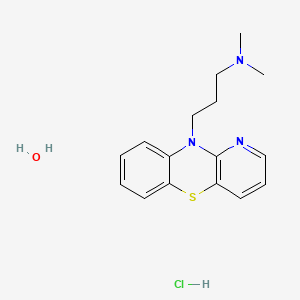
![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)
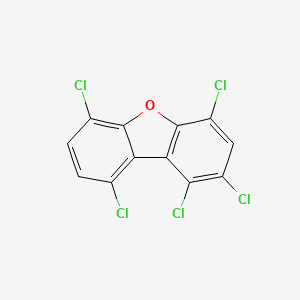
![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)
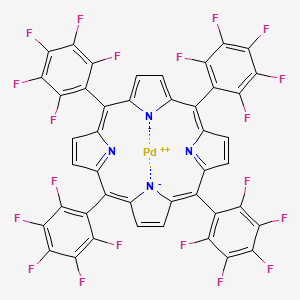
![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
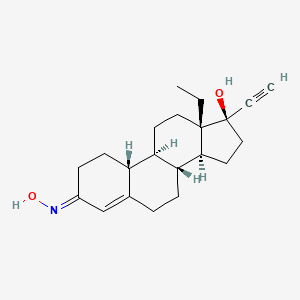
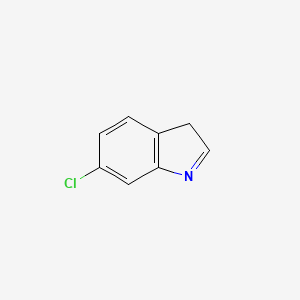
![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)
